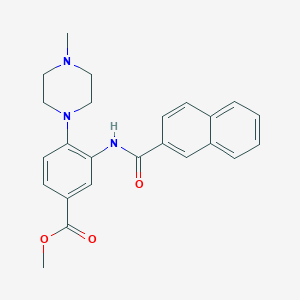![molecular formula C20H23ClN2O2 B278231 2-(2-chlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B278231.png)
2-(2-chlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide, also known as CPP-A, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase Mζ (PKMζ), a key enzyme involved in the maintenance of long-term memory. In
科学研究应用
2-(2-chlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been widely used in scientific research as a tool to study the role of PKMζ in long-term memory maintenance. It has been shown to be effective in blocking the maintenance of long-term memory in various animal models. In addition, 2-(2-chlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been used to study the role of PKMζ in drug addiction, anxiety, and depression.
作用机制
2-(2-chlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide works by inhibiting the activity of PKMζ, a key enzyme involved in the maintenance of long-term memory. PKMζ is known to play a critical role in the formation and maintenance of long-term memory by regulating the strength of synaptic connections between neurons. By inhibiting PKMζ, 2-(2-chlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide disrupts the maintenance of long-term memory, leading to the loss of previously formed memories.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of PKMζ in a dose-dependent manner, leading to the disruption of long-term memory maintenance. In addition, 2-(2-chlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the main advantages of 2-(2-chlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide is its specificity for PKMζ. This makes it a valuable tool for studying the role of PKMζ in long-term memory maintenance and other physiological processes. However, one of the limitations of 2-(2-chlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide is its potential toxicity and side effects, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research involving 2-(2-chlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide. One area of interest is the role of PKMζ in drug addiction and the potential use of 2-(2-chlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide as a treatment for addiction. Another area of interest is the development of more specific and less toxic inhibitors of PKMζ that could be used in a wider range of experiments. Finally, there is also interest in studying the role of PKMζ in other physiological processes, such as learning, cognition, and synaptic plasticity.
合成方法
The synthesis of 2-(2-chlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide involves the reaction of 2-chlorophenol with sodium hydroxide to form 2-chlorophenoxide, which is then reacted with 4-(1-piperidinylmethyl)benzaldehyde to form the intermediate product. The intermediate product is then reacted with acetic anhydride to form 2-(2-chlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide.
属性
产品名称 |
2-(2-chlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide |
|---|---|
分子式 |
C20H23ClN2O2 |
分子量 |
358.9 g/mol |
IUPAC 名称 |
2-(2-chlorophenoxy)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H23ClN2O2/c21-18-6-2-3-7-19(18)25-15-20(24)22-17-10-8-16(9-11-17)14-23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-15H2,(H,22,24) |
InChI 键 |
CLMUWQVCRMTBHO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
规范 SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278149.png)
![Methyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278150.png)
![Methyl 3-[(3-bromo-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278154.png)
![Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278155.png)
![Methyl 3-[(diphenylacetyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278156.png)
![Methyl 3-[(3-iodobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278157.png)
![Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B278159.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278160.png)
![Methyl 3-{[(3-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278164.png)
![Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278166.png)

![N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278184.png)
![2,6-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278186.png)
![N-[3-({(2E)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]prop-2-enoyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B278188.png)